molecular formula C24H23FN4O2 B2748412 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one CAS No. 1111158-08-7

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one

Cat. No. B2748412
CAS RN: 1111158-08-7
M. Wt: 418.472
InChI Key: MDDORLVUWCYNEY-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
The exact mass of the compound 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds derived from fluoroquinolone with modifications, including the introduction of an oxadiazole heterocyclic ring, have been explored for their antitumor properties. For instance, oxadiazole derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines, showing significant potentiation compared to their parent compounds. These derivatives, particularly those derived from aliphatic amines, displayed higher activity, suggesting their potential as antitumor agents (Hu Guoqianga, 2012).

Antimicrobial and Antiviral Potential

Several studies have synthesized novel compounds with potential antimicrobial and antiviral properties. For example, derivatives have been proposed for their potential in this domain, with molecular and crystal structures being defined and described to predict biological activity through molecular docking (Y. Vaksler et al., 2023). Another study synthesized derivatives from ciprofloxacin, characterizing them and evaluating their antibacterial activity against various Gram-positive and Gram-negative organisms, highlighting enhanced activities compared to the standard drug ciprofloxacin in certain cases (Anuj Singhai et al., 2019).

Topoisomerase I Inhibition

The design and synthesis of new series built on quinolone structures have been described, targeting Topoisomerase I (Top I) inhibitors. These compounds inhibited Top I at specific concentrations and showed anti-proliferative activity against cancer cell lines, suggesting their potential for further development in cancer therapy (Raoling Ge et al., 2016).

Antibacterial Applications

Synthesis of derivatives has been explored for potential antibacterial applications, with some compounds showing significant activity against both gram-positive and gram-negative bacteria. This research underscores the potential of these compounds in developing new antibacterial agents (Natesh Rameshkumar et al., 2003).

properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-2-28-15-18(24-26-23(27-31-24)16-9-5-3-6-10-16)22(30)17-13-19(25)21(14-20(17)28)29-11-7-4-8-12-29/h3,5-6,9-10,13-15H,2,4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDORLVUWCYNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one

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